2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide is a heterocyclic compound featuring a fused bicyclic scaffold with a carboxamide group at the 7-position. This structure is integral to its biological activity, particularly in modulating protein-protein interactions. For instance, derivatives of this compound, such as 2-amino-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)ethyl propanoate (50), have been synthesized as potent LFA-1/ICAM-1 antagonists, showing promise in inflammatory diseases . The synthesis involves trifluoroacetic anhydride esterification, cyanidation, and sequential reduction/halogenation steps, achieving yields >50% in key steps .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(14)7-2-1-6-3-4-9(13)12-8(6)5-7/h1-2,5H,3-4H2,(H2,11,14)(H,12,13) |
InChI Key |
BJTKLUQRLIHETB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, hydroxylated quinolines, and substituted quinolines, depending on the specific reaction and conditions used .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural Analogs and Similarity Analysis
Structurally related compounds share the 2-oxo-tetrahydroquinoline core but differ in substituent patterns, which critically influence pharmacological properties. Key analogs include:
| CAS No. | Compound Name | Similarity Score | Key Substituents |
|---|---|---|---|
| 88371-24-8 | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | 1.00 | Carboxylic acid at C7 |
| 88371-29-3 | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | 0.98 | Carboxylic acid at C5 |
| 70639-77-9 | Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate | 0.93 | Methyl ester at C7 |
| 813424-02-1 | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | 0.95 | Methyl group at N1, carboxylic acid at C7 |
Notes:
- The 7-carboxylic acid derivative (88371-24-8) is a direct precursor to the carboxamide, with full structural similarity .
- Positional isomerism (C5 vs. C7 substitution) reduces similarity scores but retains core activity .
- Methyl esterification (70639-77-9) enhances lipophilicity, affecting bioavailability .
Pharmacological Profiles
Anticancer Activity
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives (e.g., compound 8a–d) demonstrate potent anticancer effects against MCF-7 breast cancer cells (IC₅₀: 2–5 µM), comparable to doxorubicin . These compounds feature a pyrazolidinone ring fused to the quinoline core, enhancing DNA intercalation . In contrast, 2-oxoindoline derivatives (e.g., compound 15, 18) from the same family show moderate activity (IC₅₀: 10–20 µM), highlighting the importance of the carboxamide group for efficacy .
Anti-inflammatory and Receptor Antagonism
The 2-oxo-tetrahydroquinoline-7-carboxamide derivative (50) exhibits IC₅₀ values <100 nM in LFA-1/ICAM-1 binding assays, outperforming analogs like FE@SNAP and Tos@SNAP, which target melanin-concentrating hormone receptors (MCHR1) . Modifications such as fluorination (FE@SNAP) improve blood-brain barrier penetration but reduce specificity for peripheral targets .
Key Structural Determinants of Activity
- Carboxamide vs. Carboxylic Acid: The 7-carboxamide group in 2-oxo-tetrahydroquinoline derivatives enhances receptor binding affinity compared to carboxylic acid analogs (e.g., 88371-24-8) .
- Substituent Position : C7-substituted derivatives show superior bioactivity over C5 or C3 isomers due to optimal spatial alignment with target proteins .
- Chirality : Enantiopure compounds (e.g., (+)-SNAP-7941) exhibit >10-fold higher potency than racemic mixtures, underscoring the need for stereoselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
